molecular formula C19H21N5O4 B2592415 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034351-70-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2592415
CAS No.: 2034351-70-5
M. Wt: 383.408
InChI Key: QGCROKBVCDBLLA-UHFFFAOYSA-N
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Description

The compound “2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring system, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The molecule also contains a [1,2,4]triazolo[4,3-a]pyrazin ring system .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .


Molecular Structure Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The ring-strain in the DHB system is moderate, and somewhat smaller than in the corresponding dihydrofuran system without the fused benzene ring .


Chemical Reactions Analysis

The synthesis of 2,3-dihydrobenzofurans involves various chemical reactions, including cyclisation and catalysis . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : The compound serves as a precursor or intermediate in the synthesis of various heterocyclic derivatives. Research demonstrates its utility in generating novel structures with potential biological activities. For example, the synthesis and characterization of related heterocyclic compounds have been explored, revealing insights into their chemical properties and reactivity (霍静倩 et al., 2016).

Antimicrobial and Antifungal Activities : Some studies focus on the antimicrobial and antifungal activities of novel compounds synthesized from related precursors. These activities are evaluated against various microorganisms, providing a basis for the development of new antimicrobial agents (S. Y. Hassan, 2013).

Anticancer Activities : Research also extends to the evaluation of anticancer properties. Compounds derived from similar structures have been tested for their potential to inhibit cancer cell growth, offering a promising avenue for anticancer drug development (S. Riyadh et al., 2013).

Insecticidal Properties : The compound's derivatives are investigated for their insecticidal effects against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to finding new solutions for pest control in agriculture (A. Fadda et al., 2017).

Antioxidant Activities : Additionally, the synthesis of novel compounds incorporating the discussed chemical structure has been associated with antioxidant studies, exploring their capacity to scavenge free radicals and potentially contribute to combating oxidative stress-related diseases (Matloob Ahmad et al., 2012).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-19(2)9-12-5-4-6-13(16(12)28-19)27-11-15(25)21-10-14-22-23-17-18(26-3)20-7-8-24(14)17/h4-8H,9-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCROKBVCDBLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=C4N3C=CN=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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